molecular formula C7H12N2OS B13289147 2-(Butan-2-yloxy)-1,3-thiazol-5-amine

2-(Butan-2-yloxy)-1,3-thiazol-5-amine

Cat. No.: B13289147
M. Wt: 172.25 g/mol
InChI Key: PEDLYCMDWYXXTD-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-1,3-thiazol-5-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-1,3-thiazol-5-amine typically involves the reaction of 2-aminothiazole with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

2-(Butan-2-yloxy)-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-1,3-thiazole
  • 2-(Butan-2-yloxy)-1,3-thiazolidine
  • 2-(Butan-2-yloxy)-1,3-thiazoline

Uniqueness

2-(Butan-2-yloxy)-1,3-thiazol-5-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-butan-2-yloxy-1,3-thiazol-5-amine

InChI

InChI=1S/C7H12N2OS/c1-3-5(2)10-7-9-4-6(8)11-7/h4-5H,3,8H2,1-2H3

InChI Key

PEDLYCMDWYXXTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=C(S1)N

Origin of Product

United States

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